1-((6-Methoxypyridin-2-yl)methyl)piperazine

Description

Properties

IUPAC Name |

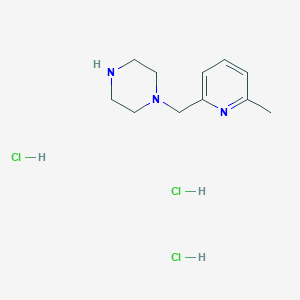

1-[(6-methylpyridin-2-yl)methyl]piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-10-3-2-4-11(13-10)9-14-7-5-12-6-8-14;;;/h2-4,12H,5-9H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUYFBAQQAMWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridine-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-((6-Methoxypyridin-2-yl)methyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

Structure and Composition

1-((6-Methoxypyridin-2-yl)methyl)piperazine has the following chemical structure:

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

This compound is primarily studied for its therapeutic potential . Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. For instance, compounds similar to this compound have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anticancer Properties

In a study involving piperazine derivatives, compounds with similar structures demonstrated significant antiproliferative effects against cancer cell lines. The mechanism involved the induction of apoptosis and necroptosis in K562 leukemic cells, suggesting that this compound may also possess anticancer properties .

Neuropharmacology

The compound's ability to bind to various aminergic receptors positions it as a candidate for neuropharmacological research. Studies have shown that piperazine derivatives can influence dopamine and serotonin receptors, which are pivotal in treating neurological disorders such as schizophrenia and anxiety .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. The preparation methods include:

- Starting Materials : Common precursors include 6-methoxypyridine and piperazine.

- Reagents : Various reagents such as alkylating agents are used to facilitate the methylation process.

Study on Antidepressant Effects

A recent study evaluated the antidepressant-like effects of a series of piperazine derivatives, including this compound. The results indicated significant improvements in behavioral tests indicative of antidepressant activity, correlating with alterations in serotonin levels in animal models .

Cancer Cell Line Research

In another investigation, researchers explored the effects of piperazine compounds on K562 leukemia cells. The study found that these compounds induced cell death through necroptotic signaling pathways, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-((6-Methoxypyridin-2-yl)methyl)piperazine can be compared with other piperazine derivatives, such as:

1-(6-Methylpyridin-2-yl)piperazine: Similar structure but with a methyl group instead of a methoxy group.

1-(6-Pyridazinyl)piperazine: Contains a pyridazine ring instead of a pyridine ring.

1-[Phenyl(2-pyridinyl)methyl]piperazine: Features a phenyl group attached to the pyridine ring. These compounds share some structural similarities but differ in their substituents and, consequently, their chemical and biological properties.

Biological Activity

1-((6-Methoxypyridin-2-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C10H15N3O

Molecular Weight : 185.25 g/mol

CAS Number : 2309474-42-6

InChI Key : RYUYFBAQQAMWGF-UHFFFAOYSA-N

The compound features a piperazine ring substituted with a 6-methoxypyridin-2-ylmethyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : Piperazine is reacted with appropriate halogenated pyridine derivatives.

- Substitution Reaction : The methoxy group is introduced via nucleophilic substitution, usually employing conditions that favor the formation of the desired product while minimizing side reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that it may have cytotoxic effects against cancer cell lines, which warrants further exploration in cancer research .

- Neuroprotective Effects : There is emerging evidence that this compound may play a role in neuroprotection, particularly in models of neurodegenerative diseases .

The mechanism by which this compound exerts its effects is thought to involve:

- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and leading to downstream biological effects.

- Inhibition of Pathways : It could inhibit certain signaling pathways associated with inflammation or cell proliferation, contributing to its anticancer and neuroprotective effects .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various piperazine derivatives, including this compound. The compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment .

Neuroprotective Effects

A recent investigation assessed the neuroprotective effects of this compound in models of Parkinson's disease. Results indicated that treatment with this compound led to reduced neuronal death and improved motor function in animal models, suggesting its potential utility in treating neurodegenerative disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(6-Methylpyridin-2-yl)piperazine | Structure | Antimicrobial |

| 1-(5-Fluoropyridin-2-yl)piperazine | Structure | Anticancer |

| 1-(3-Pyridyl)piperazine | Structure | Neuroprotective |

Q & A

Q. What are the common synthetic routes for preparing 1-((6-Methoxypyridin-2-yl)methyl)piperazine and its analogs?

Piperazine derivatives are typically synthesized via alkylation or nucleophilic substitution reactions. For example, in the synthesis of analogous compounds, 1-(pyridin-4-yl)piperazine was reacted with di(1H-imidazol-1-yl)methanethione in tetrahydrofuran (THF) under controlled heating (40–70°C). Purification involved reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA), followed by free-basing with sodium bicarbonate . Key steps include spectral validation (¹H/¹³C NMR) and elemental analysis to confirm structural integrity .

Q. How are structural modifications in piperazine derivatives characterized?

Structural confirmation relies on a combination of elemental analysis, NMR spectroscopy, and X-ray crystallography. For instance, modified piperazine derivatives were validated using ¹H NMR (400 MHz) and ¹³C NMR (101 MHz), with deviations in chemical shifts indicating successful substitution. X-ray diffraction studies (e.g., Hirshfeld surface analysis) provide insights into supramolecular interactions and crystal packing .

Q. What pharmacological activities are reported for this compound?

Piperazine derivatives exhibit diverse activities, including local anesthetic, antiplatelet, and enzyme inhibitory effects. Modified derivatives with beta-cyclodextrin showed reduced toxicity but lower biological activity, while antiplatelet effects were corroborated via computational models . Specific analogs act as phosphoglycerate dehydrogenase inhibitors (IC₅₀ values in µM range) or renin inhibitors in hypertension studies .

Advanced Research Questions

Q. How can QSAR models optimize piperazine-based compounds?

Quantitative Structure-Activity Relationship (QSAR) models use physicochemical descriptors (e.g., logP, molar refractivity) to predict activity. A study on 80 piperazine/keto-piperazine renin inhibitors identified key descriptors influencing IC₅₀ values. Models achieved regression coefficients (R²) >0.85, enabling rational design of derivatives with enhanced potency and bioavailability . Molecular docking and ADMET profiling further refine predictions.

Q. How can contradictions between toxicity reduction and activity loss be resolved?

Structural modifications, such as beta-cyclodextrin inclusion, reduce toxicity but may sterically hinder target binding. Strategies include:

- Combinatorial chemistry : Introducing hydrophilic groups (e.g., hydroxyls) to balance solubility and activity.

- Prodrug approaches : Masking polar groups to enhance membrane permeability, with enzymatic cleavage restoring activity .

Q. What computational methods predict electronic properties of piperazine derivatives?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, molecular electrostatic potentials (MESP), and Natural Bond Orbital (NBO) charges. For 1,4-dinitrosopiperazine-2-carboxylic acid, DFT revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. MESP maps highlighted nucleophilic regions at the nitro groups, guiding derivatization for targeted interactions .

Q. How do supramolecular interactions affect physicochemical stability?

Crystal structure analysis of piperazine inclusion complexes showed hydrogen bonding (N–H···O) and π-π stacking stabilize the lattice. Thermal gravimetric analysis (TGA) demonstrated decomposition temperatures >200°C, correlating with strong intermolecular forces. Such insights inform formulation strategies for heat-stable drug candidates .

Q. How can discrepancies in biological activity data be resolved?

Comparative assays under standardized conditions (e.g., consistent cell lines, solvent controls) minimize variability. For example, antiplatelet activity in modified derivatives was validated using both in vitro platelet aggregation assays and computational models . Meta-analysis of IC₅₀ values across studies (e.g., renin inhibitors ) identifies outliers due to assay sensitivity or compound purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.